2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC18434785
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3 |
| Standard InChI Key | LBLBNDMZQJWEHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC(=C(O1)O)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central oxazolone ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at position 2 with a tert-butyl group and at position 4 with a hydroxymethylene moiety. This arrangement creates a sterically hindered environment while maintaining hydrogen-bonding capacity through the hydroxymethylene group.
Spectroscopic and Computational Data
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
| Canonical SMILES | CC(C)(C)C1=NC(=C(O1)O)C=O |
| Topological Polar Surface | 66.8 Ų |
Nuclear magnetic resonance (NMR) studies reveal distinctive signals: the aldehyde proton resonates near δ 9.8 ppm (¹H), while the tert-butyl group appears as a singlet at δ 1.29 ppm. Infrared spectroscopy confirms carbonyl stretching vibrations at 1817 cm⁻¹ (oxazolone C=O) and 1651 cm⁻¹ (conjugated aldehyde) .
Synthetic Methodologies
Cyclization Approaches
The primary synthesis route involves cyclization of N-acyl amino acid precursors. A representative protocol utilizes:
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Substrate Preparation: Reacting tert-butyl glycine with glyoxylic acid under Dean-Stark conditions to form the hydroxymethylene intermediate.
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Ring Closure: Treating the intermediate with phosphorus oxychloride in dichloromethane at 0–5°C, achieving 68% yield after recrystallization.
Reactivity and Functionalization
Aldehyde Participation
The hydroxymethylene group undergoes characteristic aldehyde reactions:
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Condensation: Forms Schiff bases with primary amines (e.g., benzylamine, 82% yield)
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Nucleophilic Addition: Grignard reagents attack the carbonyl, generating secondary alcohols
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Oxidation: Stable against common oxidants (KMnO₄, CrO₃) due to conjugation with the oxazolone ring
Ring Modification Pathways
Strategic functionalization occurs at three positions:
| Position | Reactivity | Example Transformation |
|---|---|---|
| C-2 | tert-butyl group inert to most reagents | – |
| C-4 | Aldehyde participates in cycloadditions | [4+2] Diels-Alder with cyclopentadiene |
| N-3 | Alkylation via Mitsunobu conditions | Benzylation (78% yield) |
Biological Evaluation
Enzymatic Inhibition
In vitro screens against kinase targets show promising activity:
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| EGFR (T790M/L858R) | 0.34 | 12.7 vs WT EGFR |
| CDK2/Cyclin E | 1.2 | 8.9 vs CDK1 |
| PARP1 | 4.7 | >20 vs PARP2 |
Mechanistic studies suggest the aldehyde group coordinates with catalytic lysine residues, while the oxazolone ring mimics ATP’s adenine binding.
Agricultural Applications
Field trials demonstrate fungicidal activity against Phytophthora infestans:
| Concentration (ppm) | Disease Suppression (%) | Phytotoxicity |
|---|---|---|
| 50 | 92 ± 3 | None |
| 100 | 98 ± 1 | Leaf curling |
Structure-activity relationship (SAR) analysis indicates the tert-butyl group enhances lipid membrane penetration.
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the hydroxymethylene group alters bioactivity:
| Derivative | EGFR IC₅₀ (μM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| 4-Methyl (VC18434785-Me) | 1.4 | 0.89 |
| 4-Cyano (VC18434785-CN) | 0.87 | 0.12 |
| Parent Compound | 0.34 | 0.45 |
The hydroxymethylene group optimally balances potency and solubility through hydrogen bonding networks .
Ring System Variations
Comparing heterocyclic cores:
| Core Structure | PARP1 IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Oxazolone | 4.7 | 6.2 |
| Thiazolone | 8.9 | 2.1 |
| Pyridone | 12.4 | 9.8 |
The oxazolone’s electronic profile enables superior target engagement compared to sulfur or nitrogen-rich analogues .
Industrial-Scale Considerations
Process Chemistry
Kilogram-scale production employs:
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Continuous Flow Reactors: Residence time 8 min, 92% conversion
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Crystallization Optimization: Anti-solvent (heptane) addition rate 0.5 L/min
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Purity Control: HPLC purity >99.5% via simulated moving bed chromatography
Environmental Impact
Green chemistry metrics:
| Parameter | Value |
|---|---|
| Process Mass Intensity | 18.7 kg/kg |
| E-Factor | 6.2 |
| Renewable Solvent Ratio | 45% (2-MeTHF) |
Lifecycle analysis suggests 32% lower carbon footprint versus traditional oxazole syntheses.
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